molecular formula C11H12ClN3O B2428523 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide CAS No. 136039-38-8

2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide

Cat. No.: B2428523
CAS No.: 136039-38-8
M. Wt: 237.69
InChI Key: LBCVJIMZUADLGQ-UHFFFAOYSA-N
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Description

2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of a chloro group, a cyano group, and an indole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with an appropriate indole derivative under controlled conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to achieve high yields . The reaction conditions must be carefully controlled to ensure the desired product is obtained with minimal side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide is unique due to its specific combination of functional groups and the indole moiety, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-5-10(16)15-11-8(6-13)7-3-1-2-4-9(7)14-11/h14H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCVJIMZUADLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N2)NC(=O)CCl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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